Biotin-C5-amino-C5-amino
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16-,17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKRKWYAHKIBEW-FIKGOQFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628670 | |
| Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89889-51-0 | |
| Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
N Biotinylcaproylaminocaproic Acid: Foundations in Advanced Bioconjugation Chemistry
Overview of Bifunctional Probes in Modern Biochemical Research
Bifunctional probes are molecules that possess two distinct reactive groups, enabling them to link two other molecules together. In biochemical research, these probes are instrumental in a variety of applications, including affinity labeling, the creation of antibody-drug conjugates, and the study of protein-protein interactions. The fundamental principle behind a bifunctional probe is its ability to act as a molecular bridge, connecting a reporter molecule (such as biotin (B1667282) or a fluorophore) to a target biomolecule (like a protein or nucleic acid).
The utility of these probes is vast, facilitating the detection, purification, and characterization of biomolecules in complex biological systems. For instance, in a typical biotinylation experiment, one end of the bifunctional probe reacts with a specific functional group on a target protein, while the other end, the biotin moiety, remains available to bind with high affinity to avidin (B1170675) or streptavidin. This strong and specific interaction forms the basis of numerous detection and purification techniques, including ELISA, Western blotting, and affinity chromatography. The avidin-biotin complex is known for its remarkable stability against changes in pH, temperature, and denaturing agents, making it a robust system for a wide range of biomedical and nanotechnological applications. researchgate.net
Strategic Design of N-Biotinylcaproylaminocaproic Acid as a Chemical Tool
The chemical structure of N-Biotinylcaproylaminocaproic acid is a testament to rational design in chemical biology. It consists of a biotin molecule linked to a terminal carboxylic acid via a spacer arm composed of two sequential 6-aminocaproic acid (6-aminohexanoic acid) units. This specific design confers several advantageous properties that make it a superior tool for many bioconjugation applications.
The most critical feature of N-Biotinylcaproylaminocaproic acid is its extended spacer arm. Research has demonstrated that the length of the spacer arm in biotinylation reagents has a direct impact on the efficiency of the biotin-avidin/streptavidin interaction. A longer spacer arm helps to position the biotin moiety further away from the labeled biomolecule, thereby reducing steric interference and allowing for more efficient binding to the deep biotin-binding pockets of avidin or streptavidin. thermofisher.com
A study comparing biotinylation reagents with different spacer arm lengths for the preparation of a biotinylated microplate for a competitive biotin assay highlighted the importance of this feature. The results indicated that a good dose-response curve was achieved as the "bridge length" between the immobilized surface and the ureido ring of biotin increased. This suggests that the extended spacer of N-Biotinylcaproylaminocaproic acid is instrumental in overcoming the steric hindrance that can be caused by the large size of enzyme-labeled streptavidin, leading to more reliable and sensitive assay results.
The choice of two caproic acid units as the spacer is also strategic. The hydrocarbon nature of the caproic acid chains provides a degree of hydrophobicity to the spacer, which can influence its conformation and interaction with the surrounding environment. The flexibility of the spacer is another important factor, allowing the biotin group to orient itself optimally for binding.
Furthermore, the terminal carboxylic acid of N-Biotinylcaproylaminocaproic acid can be readily activated, most commonly by conversion to an N-hydroxysuccinimide (NHS) ester. NHS-activated biotin reagents react efficiently with primary amines (-NH2) on proteins and other macromolecules in a pH-dependent manner to form stable amide bonds. nih.gov This provides a straightforward and widely applicable method for labeling a diverse range of biological targets.
The following tables summarize key properties and comparative data related to N-Biotinylcaproylaminocaproic acid and other biotinylation reagents.
| Property | Description |
| Biotin Moiety | Provides a high-affinity binding site for avidin and streptavidin. |
| Spacer Arm | Two 6-aminocaproic acid units, providing a long and flexible linker. |
| Reactive Group | Terminal carboxylic acid, readily convertible to a reactive ester (e.g., NHS ester) for conjugation to primary amines. |
| Biotinylation Reagent | Spacer Arm Length (approximate) | Impact on Biotin-Avidin/Streptavidin Binding |
| NHS-Biotin | 13.5 Å | Can exhibit significant steric hindrance in some applications. |
| NHS-LC-Biotin | 22.4 Å | Reduced steric hindrance compared to NHS-Biotin. |
| N-Biotinylcaproylaminocaproic Acid (NHS-LC-LC-Biotin) | 30.5 Å | Significantly reduced steric hindrance, leading to improved binding efficiency in many assays. nii.ac.jp |
Synthetic Methodologies and Advanced Chemical Derivatization of N Biotinylcaproylaminocaproic Acid
Elucidation of Established Synthetic Pathways for N-Biotinylcaproylaminocaproic Acid
The synthesis of N-Biotinylcaproylaminocaproic acid is a multi-step process rooted in the principles of peptide chemistry, involving the formation of stable amide bonds. The established pathways can be broadly categorized into solution-phase and solid-phase synthesis.
The solution-phase approach typically proceeds sequentially:
Activation of Biotin (B1667282): The synthesis commences with the activation of the carboxylic acid group of biotin. A common and effective method is its conversion to an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting biotin with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate organic solvent like dimethylformamide (DMF). acs.orgigem.org The resulting Biotin-NHS ester is an amine-reactive compound, stable enough for isolation but highly susceptible to nucleophilic attack by primary amines. gbiosciences.com
Formation of the Di-aminocaproic Acid Linker: The spacer arm, caproylaminocaproic acid, is a dipeptide of ε-aminocaproic acid. Its synthesis involves the standard procedures of peptide coupling, where one molecule of ε-aminocaproic acid has its amino group protected, while the other has its carboxyl group activated to facilitate amide bond formation.
Conjugation: The final step is the coupling of the Biotin-NHS ester with the free N-terminal amine of the pre-formed di-aminocaproic acid linker. The reaction is typically carried out in a buffered aqueous solution or a mixed solvent system at a slightly alkaline pH (pH 8.0-9.0) to ensure the terminal amine is deprotonated and thus maximally nucleophilic. acs.orggbiosciences.com This results in the formation of a stable amide bond, yielding the target molecule.
Alternatively, solid-phase peptide synthesis (SPPS) offers a more streamlined approach that avoids intermediate purification steps. creative-peptides.comnih.govresearchgate.net In this methodology, the first ε-aminocaproic acid residue is anchored to a solid support (resin). The second ε-aminocaproic acid unit, with its N-terminus protected (commonly with an Fmoc group), is then coupled to the resin-bound unit. Following deprotection of the N-terminus, biotin is coupled as the final step. The completed N-Biotinylcaproylaminocaproic acid is then cleaved from the resin, yielding a product of high purity. nih.govresearchgate.net
A variety of coupling reagents can be employed for these amide bond formations, each with distinct characteristics.
| Coupling Reagent | Abbreviation | Byproduct | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly effective; DCU byproduct is poorly soluble in most organic solvents, which can complicate purification. acs.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDAC | Water-soluble urea | Often used for aqueous-based reactions; byproduct is water-soluble, simplifying workup. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, phosphonamide | High coupling efficiency, low racemization; suitable for sterically hindered couplings. researchgate.net |
| N-Hydroxysuccinimide | NHS | - | Used to form stable, amine-reactive esters from carboxylic acids, facilitating a two-step coupling process. igem.orggbiosciences.com |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | - | Very efficient, rapid reactions, often used in SPPS. nih.gov |
Exploration of Advanced Chemical Modifications and Analog Development
The standard N-Biotinylcaproylaminocaproic acid structure can be systematically modified to create advanced derivatives with tailored properties for specific research applications. These modifications focus on tuning the molecule's reactivity and introducing new chemical functionalities.
Research has shown that altering the length, flexibility, and chemical nature of the linker can have profound effects. For instance, replacing the hydrocarbon-based aminocaproic acid units with hydrophilic polyethylene (B3416737) glycol (PEG) chains can significantly enhance the water solubility of the resulting biotin conjugate. researchgate.netsigmaaldrich.cominterchim.fr This is particularly advantageous when labeling biomolecules like peptides or proteins that may have limited solubility in aqueous buffers. researchgate.net Furthermore, the extended and flexible nature of PEG linkers can reduce steric hindrance more effectively than shorter alkyl chains, leading to improved binding with the deep biotin-binding pocket of streptavidin. sigmaaldrich.com
The stability of the biotin conjugate towards enzymatic degradation can also be tuned. The enzyme biotinidase, present in serum and cell lysates, can cleave biotin from its conjugated molecules. igem.org By introducing bulky amino acid residues such as valine or N-methylated amino acids adjacent to the biotin amide bond, the linkage can be rendered more resistant to biotinidase cleavage, thereby increasing the in-vivo or in-vitro lifetime of the probe. igem.orgresearchgate.net Conversely, using flexible spacers like glycine (B1666218) or aminocaproic acid can make the linkage more susceptible to cleavage, which might be desirable for applications requiring a releasable tag. igem.org
| Modification Type | Example Modifier | Effect on Properties |
| Increased Hydrophilicity | Polyethylene Glycol (PEG) Spacer | Enhances water solubility; reduces non-specific binding; improves avidin (B1170675)/streptavidin accessibility. researchgate.netsigmaaldrich.com |
| Increased Enzymatic Stability | N-methyl Sarcosine or Valine in spacer | Blocks or hinders access by biotinidase, increasing conjugate stability in biological fluids. researchgate.net |
| Decreased Enzymatic Stability | Glycine or Aminocaproic Acid Spacer | Creates a more flexible linkage that is more readily cleaved by biotinidase. igem.org |
| Altered Steric Profile | Branched or Dendritic Linkers | Can be used to project the biotin moiety further from the attachment site or to attach multiple biotin units. |
For more complex applications, it is often necessary to create bifunctional or "orthogonal" derivatives of N-Biotinylcaproylaminocaproic acid. An orthogonal functionality is a second reactive group incorporated into the molecule that can participate in a chemical reaction completely independent of the biotin-avidin interaction and the primary amide linkages. acs.org This allows for a two-pronged approach: one end of the molecule (biotin) is used for affinity-based capture or detection, while the other end can be used to covalently link to a different target molecule or surface.
The synthesis of these derivatives involves incorporating a building block that contains the desired orthogonal group into the spacer arm. Common examples include:
Azides or Alkynes: These groups are partners in the highly efficient and specific Huisgen [3+2] cycloaddition, or "click chemistry." mdpi.com A biotin derivative containing an azide (B81097) can be selectively "clicked" onto a target molecule that has been modified with an alkyne, forming a stable triazole linkage.
Maleimides: This group reacts specifically with sulfhydryl (thiol) groups, found in cysteine residues of proteins, to form a stable thioether bond. nih.gov
Hydrazides: These functionalities react with aldehyde or ketone groups to form hydrazone linkages. nih.gov This is particularly useful for labeling glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.
Photoreactive Groups: Psoralens or phenylazides can be incorporated to enable light-induced covalent crosslinking to nearby molecules upon UV irradiation. thermofisher.com
These bifunctional reagents are powerful tools for applications such as protein-protein interaction studies, activity-based protein profiling, and the construction of complex bioconjugates. nih.govresearchgate.net
| Orthogonal Group | Reactive Partner | Resulting Linkage |
| Azide (-N₃) | Alkyne (e.g., terminal alkyne) | Triazole |
| Maleimide (B117702) | Sulfhydryl/Thiol (-SH) | Thioether |
| Hydrazide (-CONHNH₂) | Aldehyde (-CHO) or Ketone | Hydrazone |
| Psoralen | Thymine (in DNA/RNA) upon UV light | Covalent Adduct |
| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH₂) | Amide |
Innovations in Green Chemistry Approaches for N-Biotinylcaproylaminocaproic Acid Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com While specific literature on the green synthesis of N-Biotinylcaproylaminocaproic acid is sparse, the general strategies developed for sustainable peptide synthesis are directly applicable. nih.govpreveligelab.org
A primary focus is the replacement of traditional, hazardous solvents. Dimethylformamide (DMF), a common solvent in peptide synthesis, has been identified as a substance of very high concern. Greener alternatives with better safety and environmental profiles are actively being sought. Ethyl acetate (B1210297) (EtOAc), for example, has been shown to be an effective replacement for DMF in certain coupling reactions, offering the advantages of being less toxic and more readily biodegradable. nih.gov Aqueous-based synthesis is another attractive option, particularly for the final coupling step, which minimizes the use of organic solvents altogether. nih.gov
Another key principle is maximizing atom economy and minimizing waste. This can be achieved through "one-pot" protocols that avoid the need for work-up and purification of intermediates, thereby saving significant amounts of solvent and energy. nih.gov The choice of coupling reagents also plays a role; developing catalytic coupling methods instead of using stoichiometric reagents can drastically reduce waste.
The efficiency and environmental impact of a synthetic process can be quantified using metrics like the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents) to the mass of the final product. A lower PMI indicates a greener, more efficient process. Green peptide synthesis protocols have reported achieving significantly lower PMIs compared to traditional methods. nih.gov
| Solvent | Traditional/Green Classification | Key Considerations |
| Dimethylformamide (DMF) | Traditional (Red-listed) | Excellent solvent but has reproductive toxicity concerns. nih.gov |
| N-Methyl-2-pyrrolidone (NMP) | Traditional (Red-listed) | Similar properties to DMF, also with toxicity concerns. sigmaaldrich.com |
| Dichloromethane (DCM) | Traditional (Yellow-listed) | Effective but is a suspected carcinogen and environmental pollutant. |
| Ethyl Acetate (EtOAc) | Green (Recommended) | Lower toxicity, biodegradable, effective for many coupling reactions. nih.gov |
| Acetonitrile (ACN) | Green (Substitution advisable) | Good solvent, but production can be energy-intensive and has toxicity. nih.gov |
| Water (H₂O) | Green (Recommended) | The ultimate green solvent; ideal for certain coupling steps and reduces organic waste. nih.gov |
By integrating greener solvents, optimizing reaction conditions to reduce side products, and designing more efficient one-pot syntheses, the production of N-Biotinylcaproylaminocaproic acid and its derivatives can be aligned with modern standards of sustainable chemical manufacturing.
Molecular Mechanisms and Interaction Dynamics Facilitated by N Biotinylcaproylaminocaproic Acid
Principles of Biotin-Ligand Recognition within Biochemical Systems
The interaction between biotin (B1667282) (Vitamin H) and the proteins avidin (B1170675) or streptavidin is a cornerstone of numerous biotechnological applications, renowned for being one of the strongest non-covalent bonds observed in nature. nancyhemenway.comkenyon.eduexcedr.com This exceptionally high affinity, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M for avidin and 10⁻¹⁴ M for streptavidin), ensures the formation of a highly stable and specific complex. nancyhemenway.comencyclopedia.pub The strength of this interaction is approximately 1,000 to 1,000,000 times greater than that of typical antigen-antibody interactions. excedr.comnih.gov
The recognition process is driven by a combination of molecular interactions within a deep binding pocket on the avidin or streptavidin protein. kenyon.edunih.gov Key contributing factors include:
Hydrophobic and van der Waals Interactions: The bicyclic ring system and the valeric acid side chain of biotin fit snugly into the binding pocket, which is lined with several aromatic amino acid residues, particularly tryptophan. kenyon.edu These interactions are critical for the stability of the complex.
Hydrogen Bonding: A network of highly specific hydrogen bonds forms between the ureido group of biotin and amino acid side chains within the binding site, such as asparagine, serine, and tyrosine. kenyon.edu
Structural Organization: Streptavidin is a tetramer, with each of its four identical subunits capable of binding one biotin molecule. nancyhemenway.comaatbio.com This multivalent nature can lead to signal amplification in detection assays and the crosslinking of biotinylated molecules. aatbio.com
A crucial feature of the binding site is a flexible loop that connects β-strands 3 and 4 (L3/4). In the absence of biotin (apo-streptavidin), this loop is often in a disordered, "open" conformation. Upon biotin binding, this loop closes over the pocket, sequestering the biotin molecule from the solvent and contributing significantly to the slow dissociation rate of the complex. kenyon.edunih.gov The resulting complex is remarkably resilient, withstanding harsh conditions such as extreme pH, high temperatures, organic solvents, and denaturing agents. nancyhemenway.comexcedr.comthermofisher.com This robustness, combined with the specificity and strength of the interaction, underpins its widespread use in biochemistry and molecular biology. nancyhemenway.comencyclopedia.pubnih.gov
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin |
|---|---|---|
| Source | Egg White (Avian) | Streptomyces avidinii (Bacteria) |
| Molecular Weight | ~66 kDa | ~52 kDa |
| Glycosylation | Yes | No |
| Isoelectric Point (pI) | ~10.5 (Basic) | ~5-6 (Slightly Acidic/Neutral) |
| Dissociation Constant (Kd) | ~10-15 M | ~10-14 M |
| Non-specific Binding | Higher due to glycosylation and positive charge | Lower |
Covalent Linkage Formation Mediated by N-Biotinylcaproylaminocaproic Acid in Biological Systems
N-Biotinylcaproylaminocaproic acid serves as a precursor for a variety of biotinylation reagents designed to form stable covalent bonds with specific functional groups on biomolecules. The core structure, featuring biotin linked to a long spacer arm terminating in a carboxylic acid, can be chemically modified to create reactive moieties targeting primary amines, sulfhydryls, carboxyls, and carbohydrates. This targeted covalent attachment, or biotinylation, allows researchers to tag proteins, nucleic acids, and other molecules of interest for subsequent detection, purification, or immobilization using the high-affinity biotin-avidin interaction. kenyon.edu
Primary amines (-NH₂), found at the N-terminus of polypeptides and in the side chain of lysine (B10760008) residues, are the most frequently targeted functional groups for protein biotinylation due to their abundance. gbiosciences.comgbiosciences.com To make N-Biotinylcaproylaminocaproic acid reactive towards these groups, its terminal carboxyl group is typically converted into an N-hydroxysuccinimide (NHS) ester.
The reaction mechanism proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the biotin reagent and the target molecule, with the N-hydroxysuccinimide group being released as a leaving group. gbiosciences.comresearchgate.net
Reaction Conditions: This reaction is most efficient at a pH range of 7 to 9. gbiosciences.com Below this range, the amine is protonated (-NH₃⁺) and non-nucleophilic, while at higher pH, the rate of hydrolysis of the NHS ester itself increases significantly, reducing the efficiency of the biotinylation reaction. gbiosciences.comgbiosciences.com
Sulfo-NHS Esters: For applications requiring the specific labeling of cell surface proteins, a sulfonated version of the NHS ester (sulfo-NHS) is used. The addition of the charged sulfonate group (SO₃⁻) renders the reagent water-soluble and membrane-impermeable, ensuring that only proteins on the exterior of the cell are labeled. gbiosciences.comgbiosciences.comavantorsciences.com
Sulfhydryl (or thiol) groups (-SH), present in the side chain of cysteine residues, provide a more specific target for biotinylation as they are generally less abundant in proteins than primary amines. nih.gov To target these groups, N-Biotinylcaproylaminocaproic acid can be derivatized to incorporate a maleimide (B117702) group.
The maleimide group reacts with free sulfhydryls through a Michael addition reaction. The reaction is highly specific for sulfhydryls within a pH range of 6.5 to 7.5. dojindo.comthermofisher.comgbiosciences.com In this pH window, the sulfhydryl group is sufficiently nucleophilic to attack the double bond of the maleimide ring, forming a stable, covalent thioether bond. dojindo.comgbiosciences.com At pH values above 7.5, the maleimide group's reactivity towards primary amines increases, and it becomes more susceptible to hydrolysis, which can reduce labeling specificity and efficiency. thermofisher.comfishersci.com Since cysteine residues in proteins often exist as disulfide bonds (-S-S-), a reduction step using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often necessary to generate the free sulfhydryls required for the reaction. thermofisher.comfishersci.com
Carboxyl groups (-COOH), found at the C-terminus of proteins and in the side chains of aspartic and glutamic acid, can also be targeted for biotinylation. This process typically involves a two-step reaction mediated by a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). gbiosciences.comthermofisher.com For this reaction, a derivative of N-Biotinylcaproylaminocaproic acid containing a terminal primary amine or a hydrazide group is required.
The mechanism is as follows:
Activation: EDC first reacts with the target carboxyl group on the protein to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.comresearchgate.net This step is most efficient in an acidic environment, typically at a pH between 4.7 and 5.5. thermofisher.comnih.gov
Coupling: This activated intermediate is susceptible to nucleophilic attack. The amine or hydrazide group on the biotin derivative then reacts with the intermediate to form a stable amide or hydrazone bond, respectively, releasing an EDC-urea byproduct. gbiosciences.comgbiosciences.com
To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added. researchgate.netnih.gov NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, which is less prone to hydrolysis in aqueous solution, thereby increasing the yield of the final biotinylated product. nih.gov
Glycoproteins, which feature carbohydrate chains (glycans) attached to the polypeptide backbone, can be specifically biotinylated by targeting these sugar moieties. This approach relies on a derivative of N-Biotinylcaproylaminocaproic acid that contains a terminal hydrazide (-NH-NH₂) or an alkoxyamine group.
The general mechanism involves two main steps:
Oxidation: The cis-diol groups present in the sugar residues of the glycoprotein (B1211001) are gently oxidized using sodium periodate (B1199274) (NaIO₄). aatbio.comnih.gov This reaction cleaves the carbon-carbon bond of the diol and creates two reactive aldehyde groups (-CHO). The reaction conditions, such as periodate concentration and reaction time, must be carefully controlled to maintain cell integrity when labeling live cells. nih.gov
Conjugation: The newly formed aldehyde groups are then specifically targeted by a hydrazide- or alkoxyamine-containing biotin reagent. The hydrazide reacts with the aldehyde to form a stable hydrazone bond, while the alkoxyamine forms an oxime linkage. gbiosciences.comnih.govinterchim.fr This reaction is typically carried out in a slightly acidic buffer (e.g., pH 5.5) for hydrazides. interchim.frwindows.net This method is particularly useful for labeling antibodies and other glycosylated proteins where amine- or sulfhydryl-reactive methods might interfere with their function. gbiosciences.cominterchim.fr
Conformational Dynamics and Steric Accessibility Influenced by the Long-Chain Linker of N-Biotinylcaproylaminocaproic Acid
The spacer arm that connects the biotin moiety to the reactive group is a critical determinant of the effectiveness of a biotinylation reagent. The long-chain linker of N-Biotinylcaproylaminocaproic acid, composed of two aminocaproic acid units, plays a significant role in overcoming steric hindrance, which can otherwise impede the biotin-avidin interaction. thermofisher.com
Biotin binds within a pocket that is situated approximately 9 Å below the surface of the avidin molecule. thermofisher.com When biotin is conjugated directly to a large macromolecule like a protein, the protein's bulk can physically block the biotin from accessing this binding pocket. nih.gov This steric hindrance can drastically reduce the binding affinity. nih.govnih.gov
The extended and flexible spacer arm of N-Biotinylcaproylaminocaproic acid (and its derivatives) acts as a flexible tether, effectively moving the biotin moiety away from the surface of the labeled molecule. This increased distance and conformational freedom allows the biotin to more easily orient itself and enter the binding site on avidin or streptavidin, thus preserving the high-affinity interaction. nih.govthermofisher.com
Table 2: Impact of Spacer Arm on Biotinylation
| Feature | Short Spacer Arm | Long Spacer Arm (e.g., N-Biotinylcaproylaminocaproic Acid) |
|---|---|---|
| Steric Hindrance | High potential for steric hindrance, especially with large target molecules. nih.gov | Reduces steric hindrance, allowing biotin to access the binding pocket more easily. nih.govthermofisher.com |
| Binding Efficiency | May be significantly reduced due to inaccessibility of the biotin moiety. nih.govnih.gov | Enhanced interaction and binding to avidin or streptavidin. thermofisher.com |
| Flexibility | Limited conformational freedom for the biotin group. | Provides greater conformational flexibility for optimal orientation. nih.govresearchgate.net |
| Applications | Suitable for small target molecules where steric hindrance is not a concern. | Ideal for labeling large proteins, antibodies, and cell surface molecules. thermofisher.com |
Advanced Applications of N Biotinylcaproylaminocaproic Acid in Protein Sciences
Methodologies for Protein Biotinylation in Functional and Structural Studies
Protein biotinylation is the process of covalently attaching biotin (B1667282) to a protein, enabling its detection and isolation. This technique is widely used for studying protein-protein interactions, determining protein location, and for the purification of proteins from complex mixtures.
In vitro biotinylation involves the labeling of purified proteins in a controlled, cell-free environment. A common method employs an amine-reactive derivative of N-Biotinylcaproylaminocaproic acid, such as its N-hydroxysuccinimide (NHS) ester, which specifically targets primary amines on the protein surface.
The optimization of in vitro biotinylation is crucial to ensure efficient labeling without compromising protein function. Key parameters to optimize include the molar ratio of the biotinylation reagent to the protein. It is advisable to test a range of molar excess ratios, such as 5:1, 10:1, 20:1, and 50:1, to find the ideal concentration that yields efficient biotinylation without causing protein precipitation or loss of activity. nih.gov The reaction is typically performed in a buffer free of primary amines (e.g., PBS or bicarbonate buffer) at room temperature for 30-60 minutes or at 4°C for a longer duration. nih.gov Following incubation, the reaction is quenched by adding an amine-containing buffer like Tris or glycine (B1666218), and excess, unreacted biotin is removed through dialysis or size-exclusion chromatography. nih.gov The extent of biotinylation can be quantified using assays such as the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay, which allows for the determination of the number of biotin molecules incorporated per protein molecule. nih.gov
| Parameter | Recommendation | Purpose | Citation |
| Biotinylation Reagent | N-Biotinylcaproylaminocaproic Acid, NHS Ester | Reacts with primary amines (lysine residues, N-terminus). | nih.gov |
| Protein Sample | Purified protein in an amine-free buffer (e.g., PBS). | Avoids quenching of the biotinylation reagent by buffer components. | cancer.gov |
| Molar Ratio | 20-fold molar excess of biotin reagent to protein (optimization recommended). | Ensures efficient labeling while minimizing protein damage. | nih.gov |
| Incubation | 30-60 minutes at room temperature or 2 hours on ice. | Allows the covalent coupling reaction to proceed to completion. | nih.govnih.gov |
| Quenching | Addition of 10 mM glycine or Tris buffer. | Stops the reaction by consuming excess reactive biotin. | nih.gov |
| Purification | Dialysis or size-exclusion chromatography (SEC). | Removes unreacted biotin and quenching reagents. | nih.govcancer.gov |
| Quantification | HABA Assay / SDS-PAGE with streptavidin blot. | Determines the efficiency of biotin incorporation. | nih.govnih.gov |
This table presents a generalized protocol for the in vitro biotinylation of a protein using an amine-reactive derivative of N-Biotinylcaproylaminocaproic acid.
In vivo and cell-free biotinylation systems offer alternatives to in vitro methods, often providing more specific and biologically relevant labeling.
In Vivo Biotinylation: This technique achieves highly specific biotinylation inside living cells. A common strategy involves the co-expression of the protein of interest, which has been genetically modified to include a short peptide sequence known as an AviTag, and the E. coli enzyme BirA biotin ligase. nih.govresearchgate.net The BirA enzyme specifically recognizes the AviTag and covalently attaches a single biotin molecule to a specific lysine (B10760008) residue within the tag. nih.govmdc-berlin.de This enzymatic process is highly efficient and results in a homogeneously biotinylated protein product where each molecule carries a single biotin at a predetermined site. nih.gov This method has been successfully implemented in various systems, including bacteria and mammalian embryonic stem cells, to study protein-protein and protein-DNA interactions in their native context. researchgate.netnih.gov
Cell-Free Protein Biotinylation: These systems provide a rapid method for producing biotinylated proteins without the need for cell culture. nih.gov In a cell-free protein synthesis reaction, the machinery for transcription and translation is provided in a tube. Biotinylation can be achieved through methods such as incorporating a biotin-conjugated puromycin, which gets attached to the C-terminus of the newly synthesized protein. nih.gov Cell-free systems are particularly advantageous for their speed, with protein expression and biotinylation achievable in just a few hours. nih.govresearchgate.net
| System | Principle | Advantages | Typical Duration | Citation |
| In Vitro | Chemical conjugation to purified protein. | Control over reaction conditions; applicable to any protein. | Hours to days (including purification). | nih.govcancer.gov |
| In Vivo | Enzymatic (BirA/AviTag) or chemical ligation in living cells. | Highly specific; occurs in a natural cellular environment. | ~2 days for expression and labeling. | nih.govnih.gov |
| Cell-Free | Biotin incorporation during in vitro protein synthesis. | Extremely fast; high-throughput potential. | 6-8 hours. | nih.govresearchgate.net |
This table compares the key features of in vitro, in vivo, and cell-free protein biotinylation systems.
The development of site-specific biotinylation strategies is critical for ensuring that the protein's function is not compromised by the modification. Random chemical biotinylation, which targets all accessible primary amines, can lead to a heterogeneous mixture of products with biotin attached at various sites, potentially obscuring active sites or interaction domains. nih.gov
Enzymatic Biotinylation: The most prominent site-specific method is the aforementioned BirA/AviTag system. nih.govresearchgate.net The BirA enzyme from E. coli is highly specific for a 15-amino-acid AviTag peptide, ensuring that biotinylation occurs only at a single, predetermined location. nih.gov This yields a uniform product with a 1:1 protein-to-biotin ratio, which is ideal for quantitative applications.
Intein-Mediated Ligation: Another powerful strategy for site-specific modification is intein-mediated protein ligation. nih.govresearchgate.net In this method, the target protein is expressed as a fusion with an intein domain and a chitin-binding domain. The protein is immobilized on a chitin (B13524) resin, and the addition of a thiol-containing reagent induces intein-mediated cleavage, leaving a reactive thioester group at the protein's C-terminus. nih.gov This thioester can then undergo a chemoselective reaction with a synthetic peptide or molecule containing a cysteine residue, such as a conjugate of cysteine and N-Biotinylcaproylaminocaproic acid. nih.govresearchgate.net This approach allows for the specific biotinylation of the protein's C-terminus, away from its functional domains. nih.gov
Affinity Purification Techniques Employing N-Biotinylcaproylaminocaproic Acid Conjugates
The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is one of the most powerful tools in biotechnology, forming the basis for highly efficient affinity purification techniques. nih.govmdc-berlin.de
Once a protein of interest is biotinylated using a reagent like N-Biotinylcaproylaminocaproic acid, it can be selectively captured and isolated from a complex biological sample, such as a cell lysate. researchgate.net The process involves incubating the sample containing the biotinylated protein with a solid support matrix (e.g., agarose (B213101) beads, magnetic beads, or a chromatography column) that is covalently coated with streptavidin. nih.gov
The high affinity of streptavidin for the biotin tag (with a dissociation constant, Kd, in the order of 10-15 M) ensures rapid and highly specific binding. mdc-berlin.de Unbound proteins and other cellular components are simply washed away, leaving the biotinylated protein of interest immobilized on the streptavidin support. nih.gov This one-step affinity purification is often sufficient to achieve a high degree of purity, making it a valuable tool for isolating protein complexes for further analysis, such as by mass spectrometry. mdc-berlin.denih.gov The long spacer arm of N-Biotinylcaproylaminocaproic acid is particularly beneficial here, as it extends the biotin moiety away from the protein's surface, reducing steric hindrance and promoting efficient capture by the immobilized streptavidin. thermofisher.com
To maximize the yield and purity of the target protein, both the binding and elution steps of the affinity purification process can be optimized.
Binding Optimization: To minimize non-specific binding of other proteins to the streptavidin matrix, a blocking step is often employed. nih.gov Before adding the sample containing the biotinylated protein, the streptavidin-coated support is incubated with a solution of a protein that has a low propensity for non-specific interactions, such as bovine serum albumin (BSA). nih.gov This effectively blocks any vacant sites on the matrix that could otherwise bind unwanted proteins from the lysate.
Elution Optimization: Eluting the captured protein from the streptavidin support presents a challenge due to the strength of the biotin-streptavidin bond. Elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) which irreversibly denatures the target protein. While this is acceptable for applications like Western blotting, it is unsuitable when the recovery of a functional protein is desired.
A strategic alternative is the use of cleavable biotinylation reagents. thermofisher.com These reagents incorporate a disulfide bond within their spacer arm. After the biotinylated protein is captured on the streptavidin matrix, it can be gently eluted by incubating the support with a reducing agent, such as dithiothreitol (B142953) (DTT). The reducing agent cleaves the disulfide bond, releasing the protein from the support while the biotin tag remains bound to the streptavidin. thermofisher.com This allows for the recovery of the protein in its native, functional state.
| Step | Component/Condition | Purpose | Citation |
| Matrix | Streptavidin-conjugated agarose or magnetic beads. | Solid support for capturing the biotinylated protein. | nih.gov |
| Blocking | 1% Bovine Serum Albumin (BSA) solution. | Prevents non-specific binding of other proteins to the matrix. | nih.gov |
| Binding | Incubation of cell lysate with the blocked matrix. | Allows the biotinylated protein to bind specifically to streptavidin. | nih.gov |
| Washing | Buffer (e.g., PBS with a mild detergent). | Removes unbound proteins and contaminants. | nih.gov |
| Elution (Denaturing) | SDS-PAGE loading buffer, boiling. | Releases the protein by denaturing both it and streptavidin. | nih.gov |
| Elution (Native) | Reducing agent (e.g., DTT) if a cleavable biotin reagent was used. | Cleaves the linker to release the protein while preserving its function. | thermofisher.com |
This table outlines the key components and conditions involved in the strategic optimization of streptavidin-mediated affinity purification.
Comparative Analysis of Cleavable versus Non-Cleavable Linker Architectures in N-Biotinylcaproylaminocaproic Acid Conjugates
In protein conjugation, the linker connecting biotin to a target molecule is a critical design element that dictates the functionality and application of the resulting conjugate. These linkers are broadly categorized as either cleavable or non-cleavable. N-Biotinylcaproylaminocaproic Acid features a non-cleavable linker, which is composed of stable amide bonds that resist enzymatic and chemical degradation under typical biological conditions. biochempeg.com
Non-Cleavable Linkers: Non-cleavable linkers, such as the dual caproic acid spacer in N-Biotinylcaproylaminocaproic Acid, create a stable, permanent connection between biotin and the target protein. This stability is a major advantage, ensuring the biotin tag remains attached throughout experimental procedures, which is crucial for applications requiring robust and persistent labeling. biochempeg.com In techniques like western blotting or protein microarrays, this ensures the detection signal accurately reflects the presence of the target protein. In the context of antibody-drug conjugates (ADCs), a field from which many principles of linker chemistry are drawn, non-cleavable linkers are valued for their plasma stability, which can lead to a larger therapeutic window and reduced off-target toxicity. biochempeg.com This is because the active component is only released upon complete degradation of the antibody within the target cell. biochempeg.combroadpharm.com Similarly, for biotin conjugates, the non-cleavable linker ensures the tag remains associated with the protein or its fragments until the protein itself is degraded.
Cleavable Linkers: In contrast, cleavable linkers are designed to be broken under specific physiological or chemical conditions. nih.gov Mechanisms for cleavage include sensitivity to pH changes (e.g., hydrazone linkers), the presence of specific enzymes (e.g., peptide linkers cleaved by cathepsins), or a reducing environment (e.g., disulfide linkers). broadpharm.com The primary advantage of a cleavable linker is the ability to release the conjugated molecule from the biotin tag. This is particularly useful in applications like affinity purification, where releasing the captured protein from streptavidin beads without using harsh denaturants is desirable. However, cleavable linkers can be less stable in circulation or within cellular environments, potentially leading to premature release of the tag and a loss of signal or off-target effects. nih.gov
The choice between a cleavable and non-cleavable linker, therefore, has a significant impact on the experimental outcome. proteogenix.science While cleavable linkers offer versatility for release, the stability of non-cleavable linkers like that in N-Biotinylcaproylaminocaproic Acid is indispensable for proximity labeling, stable immobilization, and assays where the biotin tag must remain permanently affixed. nih.govproteogenix.science
Table 1: Comparative Features of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers (e.g., N-Biotinylcaproylaminocaproic Acid) |
|---|---|---|
| Stability | Designed to break under specific conditions (e.g., pH, enzymes, redox potential). broadpharm.com | High stability; resistant to biological and chemical degradation. |
| Payload/Tag Release | Allows for the release of the bound molecule from the biotin tag. | The tag remains attached; release requires degradation of the entire conjugate. biochempeg.com |
| Common Applications | Affinity purification with mild elution, drug delivery systems requiring payload release. | Proximity labeling (BioID), Western blotting, ELISAs, protein microarrays, stable immobilization. researchgate.net |
| Advantages | Enables recovery of target molecules in their native state. | High stability reduces signal loss and off-target effects; provides a persistent label. biochempeg.com |
| Limitations | Potential for premature cleavage and lower stability in biological fluids. nih.gov | Elution from streptavidin requires harsh, denaturing conditions. |
Comprehensive Proteomic Profiling and Identification of Biotinylated Biomolecules
Proximity-dependent biotinylation coupled with mass spectrometry has become a powerful method for analyzing protein-protein interactions (PPIs) and subcellular proteomes in living cells. nih.govacs.org This approach relies on the precise and sensitive identification of proteins that have been tagged with biotin.
Advanced Enrichment Strategies for Biotinylated Peptides and Proteins
Due to the low abundance of biotinylated proteins in typical proximity labeling experiments, effective enrichment is a critical step for successful identification by mass spectrometry. nih.govresearchgate.net The extremely high affinity of the biotin-streptavidin interaction is the foundation for most enrichment strategies, though it also presents challenges for eluting the captured molecules. acs.org
Conventional enrichment is performed at the protein level, where whole biotinylated proteins are captured on streptavidin-conjugated beads. nih.gov While effective, a major challenge is the presence of non-specifically bound proteins that contaminate the sample and the difficulty of eluting the strongly bound biotinylated proteins without using harsh denaturants. acs.org
To overcome these limitations, several advanced strategies have been developed:
Peptide-Level Enrichment: This approach involves digesting the protein sample into peptides before enrichment. Capturing biotinylated peptides instead of whole proteins can improve specificity. nih.gov A significant challenge, however, has been the low recovery of biotinylated peptides using standard streptavidin-based methods. nih.gov
Immunoaffinity Enrichment: Using anti-biotin antibodies has emerged as a superior alternative to streptavidin for enriching biotinylated peptides. nih.govresearchgate.net The lower binding affinity of the antibody compared to streptavidin allows for much more efficient elution of the captured peptides, leading to higher recovery and identification of biotinylation sites. researchgate.net
Reversible Biotin-Binding Systems: To address the harsh elution conditions required for the streptavidin-biotin bond, engineered avidin-like proteins with reversible biotin-binding capabilities, such as Tamavidin 2-REV, have been developed. nih.govacs.org These systems allow for the efficient capture of biotinylated molecules and their subsequent release under mild conditions, improving the recovery of peptides with fewer contaminants. nih.gov
Optimized Workflows: Research has shown that optimizing the enrichment workflow can dramatically increase the yield and purity of biotinylated peptides. researchgate.net Key optimization steps include heat inactivation of trypsin, pre-washing of affinity beads to remove contaminants, and fine-tuning the temperature and salt concentrations used for elution. nih.gov These refinements have been shown to increase the number of identified biotinylated peptides by up to four-fold. nih.gov
Table 2: Comparison of Enrichment Strategies for Biotinylated Biomolecules
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Streptavidin (Protein Level) | High-affinity capture of intact biotinylated proteins on streptavidin beads. acs.org | Well-established; captures entire protein complexes. | Harsh elution denatures proteins; high background from non-specific binders. acs.org |
| Streptavidin (Peptide Level) | Capture of biotinylated peptides after protein digestion. | Reduces some non-specific protein binding. | Very low recovery of biotinylated peptides due to strong interaction. nih.gov |
| Anti-Biotin Antibody (Peptide Level) | Immunoaffinity capture of biotinylated peptides. nih.gov | Higher elution efficiency and recovery compared to streptavidin; identifies more biotinylation sites. nih.govresearchgate.net | Requires specific and high-quality antibodies. |
| Reversible Affinity Systems (e.g., Tamavidin 2-REV) | Utilizes engineered proteins with reversible biotin-binding properties. nih.gov | Allows for mild elution conditions, improving peptide recovery and reducing contaminants. nih.govacs.org | May have lower binding capacity than streptavidin; less commonly used. |
Mass Spectrometry-Based Characterization of N-Biotinylcaproylaminocaproic Acid Modified Proteins
Mass spectrometry (MS) is the definitive method for identifying and quantifying proteins modified with biotin tags. acs.org The typical workflow involves several key stages. First, the enriched biotinylated proteins or peptides are prepared for MS analysis. nih.gov If enrichment was done at the protein level, the captured proteins are often digested into peptides directly on the affinity beads. acs.org
The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net During this process, peptides are separated by liquid chromatography before being ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, generating tandem mass spectra (MS2 scans) that reveal amino acid sequence information. nih.gov
A key challenge in these experiments is distinguishing genuinely biotinylated proteins from the abundant unlabeled contaminants that co-purify. nih.gov To address this, specialized MS methods have been developed. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method, for instance, significantly improves the direct detection of the biotin-tagged peptides themselves within the complex mixture, rather than just inferring their presence from protein-level identification. nih.gov This greatly increases confidence in the identification of truly biotinylated proteins. nih.gov Furthermore, MS/MS data analysis can utilize diagnostic fragment ions derived from the biotin tag to pinpoint the exact sites of modification on the protein. nih.gov
Discovery and Validation of Protein-Protein Interactions Through Biotinylation Proximal Labeling
Proximity-dependent labeling (PDL) techniques have revolutionized the study of protein-protein interactions (PPIs) by allowing them to be mapped in their native cellular environment. nih.govnih.gov BioID (proximity-dependent biotin identification) is a widely used PDL method that leverages biotinylation to identify transient and weak interactions that are often missed by traditional methods like co-immunoprecipitation. researchgate.netnih.gov
The BioID method involves fusing a promiscuous biotin ligase, such as BirA*, to a "bait" protein of interest. researchgate.net When expressed in living cells and supplied with excess biotin, the enzyme releases reactive biotinoyl-5'-AMP, which then covalently attaches biotin to lysine residues of any proteins in its immediate vicinity (typically within a 10-20 nm radius). nih.govyoutube.com These "prey" proteins are then isolated using the enrichment strategies described above and identified by mass spectrometry. springernature.com
The identification of a protein as biotinylated in a BioID experiment provides strong evidence that it was in close proximity to the bait protein, suggesting a potential interaction. nih.gov This approach is powerful because it captures a snapshot of the protein's microenvironment within the cell, providing not only interaction data but also information about its subcellular localization. springernature.com The use of a stable, non-cleavable linker, as found in reagents like N-Biotinylcaproylaminocaproic Acid which are used to synthesize the activated biotin, is essential for ensuring the biotin tag remains attached during the stringent purification and analysis steps.
Fabrication and Application of Functional Protein Microarrays Utilizing N-Biotinylcaproylaminocaproic Acid
Functional protein microarrays are a high-throughput technology used to study the biochemical properties of thousands of proteins in parallel. nih.govnih.gov These arrays are constructed by immobilizing a large number of purified proteins onto a solid surface, which can then be probed to investigate a wide range of interactions and activities, including PPIs, enzyme-substrate relationships, and small molecule binding. nih.govyoutube.com
The exceptionally strong and specific interaction between biotin and streptavidin is a cornerstone of modern protein microarray fabrication. acs.orgnih.gov A common and effective method for creating these arrays involves printing biotinylated protein probes onto a streptavidin-coated surface. arrayit.com Reagents like N-Biotinylcaproylaminocaproic Acid are used to attach the biotin handle to the proteins of interest in vitro or in vivo. nih.gov
The fabrication process typically involves:
Surface Preparation: A glass slide or other substrate is coated with a uniform layer of streptavidin, which serves as a universal capture agent. arrayit.com
Probe Biotinylation: The proteins, antibodies, or aptamers to be arrayed are conjugated with biotin. Using a single biotin tag per molecule has been shown to be important for retaining the protein's functional conformation upon immobilization. nih.gov
Microarray Printing: The biotinylated probes are printed onto the streptavidin-coated slide in a high-density, ordered pattern using robotic spotters. acs.orgarrayit.com
Assay and Detection: The microarray is then incubated with a sample of interest (e.g., a fluorescently labeled protein or cell lysate). Interactions between the immobilized probes and molecules in the sample are detected, typically using fluorescence scanning. youtube.com
This technology has been streamlined through methods that integrate the generation of biotinylated probes with on-chip purification, simplifying the process and making it more efficient and automated. acs.orgnih.gov Functional protein microarrays provide a powerful platform for proteomics research, biomarker discovery, and clinical diagnostics. nih.govnih.gov
Integration of N Biotinylcaproylaminocaproic Acid in Nucleic Acid Research
Strategies for Oligonucleotide Biotinylation for Molecular Probes
The covalent attachment of biotin (B1667282), via a linker like that in N-Biotinylcaproylaminocaproic acid, to a synthetic oligonucleotide creates a powerful molecular probe. The choice of biotinylation strategy depends on several factors, including the desired location of the label (5'-end, 3'-end, or internal), the scale of the synthesis, and the specific application. Two primary chemical strategies are employed for this purpose: incorporation during solid-phase synthesis using a phosphoramidite (B1245037) reagent and post-synthetic conjugation using an N-hydroxysuccinimide (NHS) ester.
Phosphoramidite Chemistry: The most common and convenient method for labeling oligonucleotides is the incorporation of a biotin-modified phosphoramidite building block during automated solid-phase DNA/RNA synthesis. nih.gov A phosphoramidite derivative of N-Biotinylcaproylaminocaproic acid can be added to the 5'-end of a growing oligonucleotide chain. nih.govglenresearch.com This method offers the advantage of producing a purified, ready-to-use biotinylated probe directly from the synthesizer. glenresearch.com The synthesis cycle involves the standard steps of detritylation, coupling, capping, and oxidation, with the biotin phosphoramidite being introduced at the final coupling step for 5'-end labeling. nih.gov It is also possible to synthesize oligonucleotides with a 3'-biotin label by using a solid support (e.g., controlled pore glass, CPG) that is pre-derivatized with the biotin reagent. glenresearch.com
Post-Synthetic Conjugation with NHS Esters: An alternative strategy involves the post-synthetic modification of an oligonucleotide that has been synthesized with a reactive functional group, typically a primary amine. sigmaaldrich.comlumiprobe.com N-Biotinylcaproylaminocaproic acid N-hydroxysuccinimide (NHS) ester is a commonly used reagent for this purpose. sigmaaldrich.com The NHS ester reacts efficiently with the primary amino group under slightly alkaline conditions (pH 8.3-9.5) to form a stable, covalent amide bond. sigmaaldrich.comlumiprobe.com The amino group can be introduced at the 5'-end, 3'-end, or internally during oligonucleotide synthesis using specialized amino-modifier phosphoramidites. This method is particularly useful for incorporating modifications that are not compatible with the conditions of oligonucleotide synthesis or for when a phosphoramidite version of the label is unavailable. sigmaaldrich.com Following the coupling reaction, the biotinylated oligonucleotide must be purified from excess unreacted NHS ester and byproducts. sigmaaldrich.comlumiprobe.com
Table 1: Comparison of Oligonucleotide Biotinylation Strategies
| Feature | Phosphoramidite Method | NHS Ester Post-Synthetic Method |
|---|---|---|
| Timing of Labeling | During automated solid-phase synthesis. nih.gov | After synthesis and purification of an amino-modified oligonucleotide. sigmaaldrich.com |
| Typical Label Position | 5'-end (using phosphoramidite) or 3'-end (using CPG support). glenresearch.com | 5'-end, 3'-end, or internal, depending on placement of the amino modifier. sigmaaldrich.com |
| Chemistry | Standard phosphoramidite coupling chemistry on DNA synthesizer. beilstein-journals.org | Reaction between an NHS ester and a primary amine to form an amide bond. lumiprobe.com |
| Convenience | High; integrated into the synthesis workflow, yielding a final product. nih.gov | Requires a separate, subsequent reaction and purification step. sigmaaldrich.com |
| Purity | Often high, as failed sequences are capped and can be removed during purification. | Requires efficient purification to remove unreacted label and oligonucleotide. sigmaaldrich.com |
| Versatility | Limited to labels available as stable phosphoramidites. | Broader range of modifications available as NHS esters. glenresearch.com |
Applications in Nucleic Acid Capture, Detection, and Functional Assays
Oligonucleotides biotinylated with reagents like N-Biotinylcaproylaminocaproic acid are central to numerous techniques in molecular biology that leverage the high-affinity biotin-streptavidin interaction. nih.gov The long spacer arm is particularly advantageous in these applications as it allows the biotin to bind to streptavidin without being sterically hindered by the oligonucleotide itself or its target molecule.
Nucleic Acid Capture and Purification: Biotinylated probes are widely used for the affinity capture and purification of specific nucleic acid sequences or their binding partners. nih.gov The general principle involves hybridizing the biotinylated oligonucleotide probe to its complementary target sequence within a complex mixture (e.g., cell lysate, total RNA). The resulting biotin-labeled hybrid is then captured from the solution using a solid support coated with streptavidin, such as magnetic beads or agarose (B213101) resin. nih.govspringernature.com
Target Enrichment: This method allows for the specific isolation of low-abundance messenger RNA (mRNA), DNA fragments, or other nucleic acids for downstream analysis like PCR, sequencing, or cloning. rsc.org
Protein Purification: In a technique known as DNA affinity chromatography, a biotinylated double-stranded DNA oligonucleotide containing a specific protein binding site is immobilized on streptavidin beads. nih.gov This affinity resin is then used to purify sequence-specific DNA-binding proteins from crude cell extracts. nih.gov
Nucleic Acid Detection: The high specificity of nucleic acid hybridization combined with the sensitive detection of the biotin tag makes these probes ideal for various detection assays. seracare.com After the biotinylated probe hybridizes to its target, a conjugate of streptavidin and a reporter enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), is added. nih.gov The enzyme then acts on a specific substrate to produce a detectable signal, which can be colorimetric, chemiluminescent, or fluorescent. nih.govseracare.com
Blotting Techniques: In Southern (for DNA) and Northern (for RNA) blots, biotinylated probes can detect specific sequences immobilized on a membrane. Chemiluminescent detection using these probes can achieve sensitivity comparable to or greater than traditional radioactive methods. seracare.com
In Situ Hybridization (ISH): Biotinylated probes are used to detect and visualize the location of specific DNA or RNA sequences within fixed cells or tissues. The enzymatic signal provides precise spatial information about gene expression or chromosome location.
Microarrays and Suspension Arrays: Probes can be immobilized on surfaces to capture and detect labeled targets from a sample, or biotinylated targets can be detected by immobilized probes. In suspension arrays, different probe-coated microspheres can be used to detect multiple targets simultaneously. nih.gov
Functional Assays: Biotin labeling provides a non-radioactive means to study the intricate interactions and functions of nucleic acids. nih.gov
Electrophoretic Mobility Shift Assays (EMSA): EMSA, or gel shift assay, is a common technique to study protein-nucleic acid interactions. A biotin-labeled DNA or RNA probe is incubated with a protein extract. If the protein binds to the probe, the resulting complex will migrate more slowly through a non-denaturing gel than the free probe. nih.gov The bands can be visualized by blotting and chemiluminescent detection, providing a safe and sensitive alternative to radioactive labeling. nih.govnih.gov
Functional Nucleic Acid (FNA) Assays: FNAs, such as aptamers (which bind specific targets) and DNAzymes (which have catalytic activity), are often designed with a biotin tag. rsc.orgnih.gov This tag facilitates their use in various biosensor formats. nih.govrsc.org For example, a biotinylated aptamer can be immobilized on a streptavidin-coated surface to create a sensor for detecting proteins, small molecules, or cells. mdpi.com The binding event can be transduced into a measurable signal, forming the basis of many diagnostic assays. e-bookshelf.de
Table 2: Research Applications of Biotinylated Oligonucleotides
| Application Area | Technique | Role of N-Biotinylcaproylaminocaproic Acid-Labeled Probe | Research Finding |
|---|---|---|---|
| Nucleic Acid Capture | Affinity Purification | Serves as a handle to immobilize the probe-target complex on a streptavidin-coated solid support (e.g., magnetic beads). springernature.com | Efficiently isolates specific mRNA or DNA sequences from complex biological mixtures for downstream analysis. rsc.org |
| Nucleic Acid Detection | Southern/Northern Blotting | Hybridizes to target nucleic acid on a membrane; detected via a streptavidin-enzyme conjugate for chemiluminescent or colorimetric signal generation. seracare.com | Enables the detection of femtogram quantities of specific nucleic acids, rivaling the sensitivity of radioactive probes. seracare.com |
| Protein-NA Interaction | Electrophoretic Mobility Shift Assay (EMSA) | Acts as a non-radioactive tag on the nucleic acid probe, allowing for detection of the protein-NA complex after gel separation. nih.gov | Confirms specific binding between proteins (e.g., transcription factors) and their target DNA/RNA sequences. nih.gov |
| Biosensing | Aptamer-Based Sensors | Allows for the immobilization of the functional nucleic acid (aptamer) onto a streptavidin-coated surface to create a sensing platform. mdpi.com | Enables the development of sensitive and selective assays for a wide range of targets, from small molecules to whole cells. nih.gove-bookshelf.de |
Analytical and Characterization Methodologies for N Biotinylcaproylaminocaproic Acid Conjugates
Spectroscopic Techniques for Structural Elucidation and Conjugate Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H NMR) and carbon-¹³ (¹³C NMR), is a powerful tool for confirming the successful synthesis of biotin (B1667282) derivatives and their conjugates. researchgate.netacs.org In the context of N-Biotinylcaproylaminocaproic Acid conjugates, ¹H NMR can be used to identify characteristic peaks corresponding to the protons in the biotin ring, the two caproic acid linkers, and the target molecule. researchgate.net The appearance of new signals or shifts in existing signals of the biomolecule upon conjugation provides direct evidence of the modification. acs.org For instance, the interaction between the carboxylic acid group of biotin and the amine groups of a target can be monitored by observing chemical shift perturbations in the NMR spectrum. acs.org Two-dimensional NMR techniques, such as HSQC, can further help in assigning complex spectra and confirming the covalent linkage. acs.org
Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the precise molecular weight of the bioconjugate, thereby confirming the number of biotin labels attached. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing large biomolecules like proteins. core.ac.uknih.gov By comparing the mass of the unconjugated biomolecule with the mass of the N-Biotinylcaproylaminocaproic Acid conjugate, the degree of biotinylation can be accurately determined. core.ac.uk An increase in mass corresponding to the molecular weight of the N-Biotinylcaproylaminocaproic Acid moiety (or multiples thereof) confirms successful conjugation. core.ac.uk Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the conjugate and identify the specific amino acid residues that have been biotinylated, providing detailed structural information. nih.gov A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) enhances the detection of biotinylated peptides by mass spectrometry, significantly improving the identification of labeled proteins from complex mixtures. nih.gov
| Technique | Application in Conjugate Analysis | Key Findings from Research |
| ¹H NMR | Confirms covalent attachment by identifying protons of the biotin and linker. | Detects chemical shifts indicating interaction between biotin's carboxyl group and the target's amine groups. acs.org |
| 2D NMR (e.g., HSQC) | Resolves complex spectra and confirms covalent linkage points. | Used to precisely map the interaction sites on complex molecules like dendrimers. acs.org |
| ESI-MS | Determines the molecular weight of the conjugate and the degree of biotinylation. | Can monitor the stepwise binding of biotin to proteins like streptavidin by observing mass shifts. core.ac.uk |
| Tandem MS (MS/MS) | Identifies specific sites of biotinylation on the target biomolecule. | Enables methods like DiDBiT, which improves the detection of biotin-tagged peptides by over 20-fold compared to conventional methods. nih.gov |
Chromatographic Separation and Purity Assessment of N-Biotinylcaproylaminocaproic Acid and its Bioconjugates
Chromatographic techniques are essential for purifying the N-Biotinylcaproylaminocaproic Acid conjugates from unreacted labeling reagent and unconjugated biomolecules, as well as for assessing the homogeneity of the final product.
Affinity Chromatography: The cornerstone of purifying biotinylated molecules is affinity chromatography, which leverages the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or its bacterial analog, streptavidin (KD ≈ 10⁻¹⁵ M). gbiosciences.comtandfonline.com The N-Biotinylcaproylaminocaproic Acid conjugate is loaded onto a column containing immobilized avidin or streptavidin resin. sigmaaldrich.com Unconjugated molecules and excess labeling reagent are washed away, while the biotinylated conjugate is retained.
Elution of the bound conjugate can be challenging due to the strength of the biotin-avidin interaction. Harsh, denaturing conditions, such as 8M Guanidine-HCl at pH 1.5, are often required, which can be detrimental to the structure and function of the purified biomolecule. gbiosciences.com An alternative is to use monomeric avidin resins, which have a lower binding affinity (KD ≈ 10⁻⁷ M), allowing for elution under milder, non-denaturing conditions with buffers containing free biotin. gbiosciences.comtandfonline.comnih.gov Anti-biotin antibody-based agarose (B213101) beads also offer a gentler alternative, enabling competitive elution with free biotin at a near-neutral pH. tandfonline.comnih.gov
| Chromatographic Method | Principle | Application for Biotinylated Conjugates | Elution Conditions |
| Streptavidin/Avidin Affinity | High-affinity binding (KD ≈ 10⁻¹⁵ M) of biotin to immobilized streptavidin or avidin. tandfonline.comsigmaaldrich.com | Primary method for purification of biotinylated molecules. sigmaaldrich.comnih.gov | Harsh denaturing buffers (e.g., 8M Guanidine-HCl, pH 1.5). gbiosciences.com |
| Monomeric Avidin Affinity | Lower affinity binding (KD ≈ 10⁻⁷ M) compared to native avidin. gbiosciences.com | Purification under milder conditions, preserving protein function. | Mild competitive elution (e.g., 2mM D-Biotin in PBS). gbiosciences.com |
| Anti-Biotin Antibody Affinity | Specific binding of biotin to immobilized anti-biotin antibodies. tandfonline.com | Purification under non-denaturing conditions. tandfonline.comnih.gov | Competitive elution with free biotin (e.g., 4 mg/ml biotin, pH 8.5). nih.gov |
| Size-Exclusion (SEC) | Separation based on hydrodynamic radius. | Removal of unreacted, low molecular weight biotinylation reagents. | Isocratic elution with a suitable buffer. |
| Ion-Exchange (IEX) | Separation based on net charge. | Separation of conjugates with different degrees of biotinylation. | Gradient elution with increasing salt concentration. |
Quantitative Determination of Biotinylation Efficiency and Extent
Determining the degree of biotinylation, often expressed as the molar ratio of biotin to the biomolecule (e.g., protein), is critical for ensuring the consistency and efficacy of the conjugate in downstream applications.
HABA Assay: The most common method for quantifying biotin incorporation is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. cosmobio.co.jpanaspec.commobitec.com This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin. antibodies-online.comantikoerper-online.de The avidin-HABA complex has a characteristic absorbance maximum at 500 nm. cosmobio.co.jpanaspec.com When a sample containing a biotinylated conjugate is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye. anaspec.com This causes a decrease in absorbance at 500 nm that is directly proportional to the amount of biotin in the sample. cosmobio.co.jp By measuring the change in absorbance and comparing it to a standard curve generated with known concentrations of free biotin, the concentration of biotin in the conjugate sample can be accurately determined. nih.gov Knowing the protein concentration allows for the calculation of the biotin-to-protein molar ratio. mobitec.com Commercial kits for this assay are widely available and can typically detect biotin concentrations in the micromolar range. cosmobio.co.jpmobitec.com
Competition ELISA: An alternative quantitative method is a competition Enzyme-Linked Immunosorbent Assay (ELISA). This approach can overcome issues like steric hindrance from bulky proteins that might affect the HABA assay. nih.gov In this assay, a sample of the biotinylated protein is first digested with a protease, such as proteinase K, to eliminate multivalency. nih.gov The digested sample then competes with a known amount of biotin-conjugate for binding to a limited amount of anti-biotin antibody coated on an ELISA plate. The signal generated is inversely proportional to the amount of biotin in the sample, allowing for sensitive quantification. nih.gov
| Assay Method | Principle | Measurement | Key Advantages |
| HABA Assay | Biotin displaces HABA from an avidin-HABA complex, causing a decrease in color. anaspec.com | Colorimetric; change in absorbance at 500 nm. cosmobio.co.jp | Simple, rapid, and widely available in kit format. cosmobio.co.jpmobitec.comantibodies-online.com |
| Competition ELISA | Biotinylated peptides (from digested conjugate) compete with a labeled biotin tracer for binding to an anti-biotin antibody. nih.gov | Colorimetric or fluorometric signal from a secondary antibody. | High sensitivity; overcomes steric hindrance issues by using digested protein. nih.gov |
| Fluorescent Methods | Displacement of a fluorescent biotin probe (e.g., biotin-4-fluorescein) from streptavidin. thermofisher.com | Change in fluorescence intensity. | Potentially higher sensitivity than colorimetric methods. thermofisher.com |
Electrophoretic and Gel-Based Mobility Shift Assays for Conjugate Characterization
Electrophoretic techniques are used to visually confirm biotinylation and assess the integrity and homogeneity of the conjugate.
SDS-PAGE and Western Blot: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. While the addition of a single N-Biotinylcaproylaminocaproic Acid moiety (MW ≈ 455 Da) may not cause a discernible shift in the migration of a large protein, a high degree of biotinylation can lead to a noticeable increase in apparent molecular weight. rsc.org
A more definitive method involves Western blotting. After SDS-PAGE and transfer to a membrane (e.g., nitrocellulose), the biotinylated protein can be specifically detected using a streptavidin-enzyme conjugate (like streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate. nih.govresearchgate.net This confirms that the protein of interest has indeed been biotinylated.
Gel Mobility Shift and Supershift Assays: The binding of streptavidin or avidin to an N-Biotinylcaproylaminocaproic Acid-conjugated protein can be visualized as a "mobility shift" or "supershift" on a native or denaturing polyacrylamide gel. rsc.orgthermofisher.com Streptavidin is a tetramer with a molecular weight of approximately 53 kDa. sigmaaldrich.com When it binds to a biotinylated protein, it creates a much larger complex. This complex migrates significantly slower through the gel matrix than the biotinylated protein alone. rsc.org Comparing the electrophoretic mobility of the conjugate before and after incubation with excess streptavidin provides clear evidence of successful biotinylation. rsc.org This technique is particularly useful as it can be performed without staining if a fluorescently labeled streptavidin is used, allowing for direct in-gel detection. rsc.orgnih.gov This method can also be used to resolve protein-nucleic acid interactions where one component is biotinylated. thermofisher.comnih.gov
| Technique | Procedure | Purpose | Expected Result |
| SDS-PAGE with Coomassie Staining | Separate conjugate by size on a polyacrylamide gel and stain for total protein. researchgate.net | Assess purity and visualize potential size increase. | A single band, possibly slightly higher than the unmodified protein. rsc.org |
| Western Blot | Separate by SDS-PAGE, transfer to a membrane, probe with streptavidin-enzyme conjugate. nih.govresearchgate.net | Specifically confirm the presence of the biotin tag on the protein. | A band corresponding to the molecular weight of the protein is detected by the streptavidin probe. |
| Gel Mobility "Supershift" Assay | Incubate the conjugate with streptavidin, then run on a native or SDS-PAGE gel. rsc.org | Unequivocally demonstrate successful and accessible biotinylation. | The band corresponding to the conjugate "shifts" to a much higher molecular weight upon streptavidin binding. rsc.orgthermofisher.com |
| Optical Tweezing Electrophoresis | Measures the electrophoretic mobility of single biotinylated particles as they bind to avidin. aip.org | Characterize binding interactions and determine protein concentration. | The electrophoretic mobility of a biotinylated particle changes in proportion to the amount of avidin bound. aip.org |
Theoretical and Computational Approaches to N Biotinylcaproylaminocaproic Acid Design and Molecular Interactions
Molecular Dynamics Simulations of Biotin-Ligand Complexes Involving N-Biotinylcaproylaminocaproic Acid
MD simulations of biotin (B1667282) in aqueous solution have revealed that the biotin molecule itself is highly flexible, capable of transitioning between extended, semi-folded, and folded conformations. nih.gov These conformational states are influenced by intramolecular hydrogen bonding. nih.gov When incorporated into the N-Biotinylcaproylaminocaproic Acid structure, the biotin moiety is expected to retain this intrinsic flexibility, which can be crucial for its initial recognition and binding within the deep binding pocket of avidin (B1170675) or streptavidin.
The linker, composed of two caproic acid units, plays a significant role in the dynamics of the entire molecule. Simulations of biotin attached to various linkers have shown that the linker's geometry and flexibility are critical in defining the unbinding mechanics from streptavidin. nih.gov The N-Biotinylcaproylaminocaproic acid linker provides a significant spatial separation between the biotin headgroup and the point of conjugation, which can influence the accessibility of the biotin for binding and the orientation of the attached molecule.
A hypothetical MD simulation of an N-Biotinylcaproylaminocaproic Acid conjugate bound to streptavidin would likely reveal key dynamic properties. The following table summarizes potential areas of investigation and expected findings from such a simulation.
| Simulation Parameter | Investigated Property | Expected Findings |
| Root Mean Square Deviation (RMSD) | Stability of the biotin-streptavidin complex | Low RMSD values for the biotin molecule within the binding pocket, indicating a stable interaction. Higher fluctuations may be observed for the linker region. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual residues/atoms | High RMSF values for the atoms of the caproylaminocaproic acid linker, confirming its flexibility. Lower RMSF for the biotin ring system. |
| Radius of Gyration (Rg) | Compactness of the linker | Variable Rg values for the linker, indicating its ability to adopt both extended and more compact conformations. |
| Hydrogen Bond Analysis | Specific interactions stabilizing the complex | Persistent hydrogen bonds between the ureido ring of biotin and key amino acid residues in the streptavidin binding pocket. Transient hydrogen bonds may form between the linker and the protein surface. |
| Solvent Accessible Surface Area (SASA) | Exposure of the linker to the solvent | A relatively high SASA for the linker, suggesting it is well-solvated and extends away from the protein surface. |
In Silico Modeling of Linker Conformational Flexibility and Accessibility
In silico modeling techniques, including conformational searches and molecular mechanics calculations, can provide detailed insights into the flexibility and accessibility of the N-Biotinylcaproylaminocaproic acid linker. The linker's primary role is to bridge the biotin moiety and the molecule of interest without interfering with the biotin-avidin interaction or the function of the conjugated molecule.
The flexibility of the aminocaproic acid units allows the linker to adopt a wide range of conformations, from fully extended to more compact, bent structures. acs.org This flexibility is advantageous as it can accommodate various spatial requirements for binding and minimize steric hindrance. The accessibility of the biotin headgroup is generally enhanced by such a long and flexible linker, allowing it to reach and bind to avidin or streptavidin even when the conjugated molecule is large or part of a crowded cellular environment.
The following table outlines key conformational properties of the N-Biotinylcaproylaminocaproic acid linker that can be assessed through in silico modeling.
| Linker Property | Description | Significance in Biotinylation |
| End-to-End Distance | The distance between the carboxyl group of the terminal caproic acid and the amide nitrogen of the first caproic acid. | Determines the "reach" of the biotinylation reagent, allowing the biotin to bind to avidin/streptavidin even when the target molecule is sterically hindered. |
| Conformational Ensemble | The collection of all possible three-dimensional structures the linker can adopt at a given temperature. | A diverse conformational ensemble indicates high flexibility, which can be advantageous for overcoming steric clashes and facilitating binding. |
| Torsional Angles | The dihedral angles around the single bonds of the caproic acid backbones. | The freedom of rotation around these bonds is the primary source of the linker's flexibility. |
| Persistence Length | A measure of the linker's stiffness or rigidity over a certain length. | A short persistence length is indicative of a highly flexible linker, capable of making sharp turns. |
In silico modeling can help predict the probable distribution of these conformational states, offering a more quantitative understanding of the linker's behavior than can be gleaned from simple structural diagrams alone.
Rational Design Principles for Novel N-Biotinylcaproylaminocaproic Acid-Based Reagents
The rational design of novel biotinylation reagents based on the N-Biotinylcaproylaminocaproic Acid scaffold aims to create molecules with optimized properties for specific applications. Computational approaches are integral to this design process, allowing for the in silico evaluation of new derivatives before their synthesis.
Key principles in the rational design of such reagents include modulating the linker's properties and introducing new functionalities. For instance, the length and chemical nature of the linker can be modified to fine-tune the solubility, steric properties, and even introduce cleavable sites. biorxiv.org
Computational studies can guide these modifications. For example, if increased hydrophilicity is desired to improve solubility in aqueous buffers, the caproic acid units could be interspersed with or replaced by more polar moieties like ethylene (B1197577) glycol units. Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the effects of these modifications on the electronic properties and reactivity of the linker. nih.gov
The design of "caged" biotin reagents, which are initially inactive and can be activated by a specific trigger like light, is another area where rational design is paramount. nih.gov While not directly modifying the N-Biotinylcaproylaminocaproic acid structure, the principles of sterically hindering the biotin headgroup until a cleavage event could be applied.
The following table summarizes key design principles and the computational methods used to evaluate them for novel N-Biotinylcaproylaminocaproic Acid-based reagents.
| Design Principle | Objective | Computational Approach |
| Linker Length Modification | To optimize the spacing between the biotin and the target molecule for specific applications. | Molecular modeling to predict the end-to-end distance and conformational freedom of linkers with varying numbers of caproic acid units. |
| Introduction of Cleavable Moieties | To enable the release of the biotinylated molecule from its avidin/streptavidin capture agent after purification or detection. | Docking and MD simulations to ensure the cleavable site is accessible to the cleaving agent (e.g., a reducing agent for a disulfide bond) without disrupting the biotin-avidin interaction. |
| Solubility Enhancement | To improve the performance of the reagent in aqueous environments and reduce non-specific binding. | Calculation of solvation free energy and octanol-water partition coefficients (logP) for modified linkers. |
| Introduction of Reporter Groups | To create multifunctional reagents that combine biotinylation with fluorescence or other detection methods. | In silico modeling to ensure the reporter group does not sterically hinder the biotin binding or the reactivity of the conjugation moiety. |
By applying these rational design principles, guided by computational evaluation, it is possible to develop a new generation of N-Biotinylcaproylaminocaproic Acid-based reagents with enhanced performance and broader applicability in biological and biomedical research.
Future Prospects and Emerging Research Avenues for N Biotinylcaproylaminocaproic Acid
Advancements in Targeted Labeling Technologies and Bioconjugation Precision
The future of biological inquiry and therapeutic development hinges on the ability to selectively tag and manipulate biomolecules within their native environments. N-Biotinylcaproylaminocaproic Acid is set to be a key player in enhancing the precision and efficacy of targeted labeling technologies. The extended aminocaproic acid linker is a critical feature, offering spatial separation between the biotin (B1667282) moiety and the conjugated biomolecule. This separation minimizes steric hindrance, which can often interfere with the interaction between the biotin tag and its binding partners, avidin (B1170675) or streptavidin, thereby improving the efficiency of capture and detection.
Future research will likely focus on leveraging the linker's properties to achieve even greater control over bioconjugation. By modifying the length and composition of the linker, researchers can fine-tune the distance between a probe and its target. This is particularly crucial in techniques like proximity-dependent biotinylation (BioID), where the labeling radius of enzymes like BirA* is critical for identifying near-neighbor protein interactions. nih.gov The flexibility of the dual aminocaproic acid chain can also influence the orientation and accessibility of the conjugated molecule, a factor that can be exploited to optimize enzyme-substrate interactions or receptor-ligand binding assays.
Furthermore, the terminal carboxylic acid group of N-Biotinylcaproylaminocaproic Acid provides a versatile handle for a wide array of conjugation chemistries. The development of more efficient and site-specific ligation techniques will allow for the precise attachment of this biotinylating agent to proteins, nucleic acids, and other biomolecules with minimal off-target effects. This increased precision will be instrumental in creating highly specific probes for diagnostic imaging, targeted drug delivery, and the elucidation of complex cellular signaling pathways.
Integration into Multi-Omics Research Workflows for Comprehensive Biological Analysis
The era of single-omic studies is giving way to integrated multi-omics approaches that provide a more holistic understanding of biological systems. nih.govuzh.chresearchgate.net N-Biotinylcaproylaminocaproic Acid is well-positioned to facilitate the convergence of different "omics" disciplines, such as proteomics, genomics, and metabolomics, by enabling the targeted enrichment and analysis of specific molecular classes from complex biological samples.
In the realm of chemoproteomics, probes built upon the N-Biotinylcaproylaminocaproic Acid scaffold can be designed to capture specific protein sub-proteomes, such as those that are post-translationally modified or interact with a particular small molecule. The robust biotin-streptavidin interaction allows for the stringent purification of these tagged proteins, which can then be identified and quantified by mass spectrometry. This approach allows for a deep dive into the functional state of the proteome under various conditions.
The application of N-Biotinylcaproylaminocaproic Acid is not limited to proteomics. For instance, biotinylated oligonucleotide probes can be used to pull down specific DNA or RNA sequences, along with their associated proteins, for integrated genomic and proteomic analysis. Similarly, metabolic probes incorporating this linker can be used to isolate and identify enzymes and transporters involved in specific metabolic pathways. The ability to prepare samples for multiple downstream analyses from a single starting material is a significant advantage, reducing sample variability and providing a more comprehensive snapshot of cellular activity. nih.govresearchgate.net Future developments in this area will likely involve the creation of multi-functional probes that can simultaneously capture different classes of biomolecules, further streamlining multi-omics workflows.
Development of Next-Generation Bioconjugation Tools and Chemical Probes Utilizing N-Biotinylcaproylaminocaproic Acid Scaffolds
The inherent modularity of N-Biotinylcaproylaminocaproic Acid makes it an ideal building block for the construction of novel bioconjugation tools and chemical probes with enhanced capabilities. The combination of a high-affinity tag, a flexible spacer, and a reactive handle provides a versatile platform for innovation.
One exciting avenue of research is the development of cleavable linkers integrated into the N-Biotinylcaproylaminocaproic Acid scaffold. The ability to release the captured biomolecules from the streptavidin resin under mild conditions is crucial for preserving their integrity and for downstream functional analyses. Research into incorporating chemically or photochemically cleavable sites within the aminocaproic acid chain will lead to more efficient and less denaturing elution methods.
Furthermore, the N-Biotinylcaproylaminocaproic Acid scaffold is being explored for its potential in creating sophisticated probes for activity-based protein profiling (ABPP). By attaching a reactive "warhead" that covalently binds to the active site of a specific enzyme class, researchers can create probes that report on enzymatic activity rather than just protein abundance. The linker in this context plays a crucial role in presenting the warhead in a favorable orientation for reaction and in providing a point of attachment for the biotin reporter tag.
The principles of using N-Biotinylcaproylaminocaproic Acid as a linker are also relevant in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). While not a direct application of the biotin tag, the understanding of linkerology gained from molecules like N-Biotinylcaproylaminocaproic Acid is critical for optimizing the distance and orientation between the two ends of a PROTAC to facilitate the formation of a productive ternary complex.
Q & A
Q. What is the established synthesis protocol for N-Biotinylcaproylaminocaproic Acid, and how does its chemoenzymatic approach ensure purity?
N-Biotinylcaproylaminocaproic Acid is synthesized via chemoenzymatic methods using biotinylation reagents and caproic acid derivatives. A validated protocol involves coupling biotin to caproylaminocaproic acid via N-hydroxysuccinimide (NHS) ester chemistry under controlled pH (7.0–8.5) to minimize side reactions . Purity (>98%) is confirmed using reverse-phase HPLC and mass spectrometry, with enzymatic steps ensuring stereochemical specificity .
Q. How does N-Biotinylcaproylaminocaproic Acid facilitate site-specific protein labeling, and what amino acid residues are typically targeted?
The compound’s NHS ester group reacts selectively with primary amines (e.g., lysine residues) or sulfhydryl groups (e.g., cysteine) on proteins, forming stable amide or thioether bonds. Its 12-atom spacer arm minimizes steric hindrance, enabling efficient biotin-avidin/streptavidin interactions for downstream purification or detection .
Q. What analytical techniques are recommended to validate successful biotinylation using this compound?
- Western blotting with streptavidin-HRP confirms biotin incorporation .
- Surface-enhanced Raman spectroscopy (SERS) detects biotin-specific vibrational modes at 1580 cm⁻¹ (C=C stretching) and 1230 cm⁻¹ (C-S bond) .
- MALDI-TOF mass spectrometry quantifies mass shifts (~470.63 Da) corresponding to the biotinylated adduct .
Q. How does spacer length (caproylaminocaproic acid backbone) influence protein-ligand binding efficiency?
The 12-carbon spacer provides optimal distance (∼3.5 nm) between the biotin tag and protein surface, balancing flexibility and rigidity. Shorter spacers (<8 carbons) reduce binding efficiency due to steric constraints, while longer spacers (>16 carbons) may induce nonspecific aggregation .
Advanced Research Questions
Q. What experimental strategies address low biotinylation efficiency in high-salt or low-pH buffer conditions?
- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1–5 mM EDTA to stabilize reactive NHS esters.
- Reagent excess : Increase molar ratios (10:1 reagent-to-protein) to compensate for hydrolysis in aqueous environments .
- Post-reaction quenching : Add 1 M Tris-HCl (pH 8.0) to terminate unreacted NHS esters .
Q. How do conflicting reports on biotinylation efficiency in membrane protein studies inform experimental design?
Contradictions arise from differential solvent accessibility of target residues. For membrane proteins:
Q. What role does N-Biotinylcaproylaminocaproic Acid play in PROTAC (Proteolysis-Targeting Chimera) design?
As a heterobifunctional linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter. Its hydrophilicity and biocompatibility enhance cellular uptake and proteasomal degradation kinetics. Critical parameters include:
- Linker stability : Assess resistance to esterase cleavage via LC-MS/MS .
- Biolayer interferometry : Measure ternary complex formation efficiency .
Q. How can researchers differentiate nonspecific biotinylation from target-specific labeling in complex cellular lysates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
